molecular formula C17H28O3 B14713320 Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate CAS No. 23292-47-9

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate

Katalognummer: B14713320
CAS-Nummer: 23292-47-9
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: FEIHUAQVMJJDSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate is a complex organic compound with a unique structure that includes an oxirane ring and multiple double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the ethyl group, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces diols.

Wissenschaftliche Forschungsanwendungen

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Eigenschaften

CAS-Nummer

23292-47-9

Molekularformel

C17H28O3

Molekulargewicht

280.4 g/mol

IUPAC-Name

ethyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C17H28O3/c1-6-19-16(18)12-14(3)9-7-8-13(2)10-11-15-17(4,5)20-15/h8,12,15H,6-7,9-11H2,1-5H3

InChI-Schlüssel

FEIHUAQVMJJDSB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.